Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)

Description

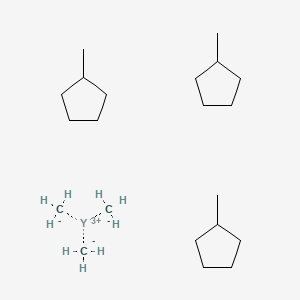

Tris(methylcyclopentadienyl)yttrium(III) (CAS: 329735-72-0) is an organoyttrium compound with three methyl-substituted cyclopentadienyl (MeCp) ligands. It is characterized by high purity (99.9% rare earth oxide, REO) and is primarily utilized in advanced material synthesis, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing yttrium oxide (Y₂O₃) thin films . The methyl substituents enhance volatility compared to unsubstituted cyclopentadienyl ligands, making it suitable for vapor-phase applications. Key properties include air and moisture sensitivity, requiring inert handling conditions .

Properties

CAS No. |

329735-72-0 |

|---|---|

Molecular Formula |

C18H21Y |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2-methylcyclopenta-1,3-diene;yttrium(3+) |

InChI |

InChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2,4H,3H2,1H3;/q3*-1;+3 |

InChI Key |

OXKRLQPVIZJLDT-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.CC1CCCC1.[Y+3] |

Canonical SMILES |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Y+3] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Tris(methylcyclopentadienyl)yttrium (III), also known as 3CpY, is an organometallic compound formed by yttrium and methylcyclopentadiene. It is primarily used as a precursor in atomic layer deposition (ALD) of yttrium oxide and yttria-stabilized zirconia thin films. Therefore, its primary targets are the surfaces where these thin films are to be deposited.

Mode of Action

The compound interacts with its targets (surfaces) through a process called Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the surface in a cyclic manner, forming a thin film of yttrium oxide or yttria-stabilized zirconia.

Pharmacokinetics

It’s important to note that the compound is insoluble in water, which could affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of Tris(methylcyclopentadienyl)yttrium (III) is the formation of yttrium oxide and yttria-stabilized zirconia thin films. These films have various applications, including use in electronic devices, fuel cells, and other advanced technologies.

Action Environment

The action of Tris(methylcyclopentadienyl)yttrium (III) is sensitive to environmental factors. The compound is sensitive to air and moisture, and should be stored under an inert atmosphere. Additionally, the compound can produce toxic smoke and gases when heated, so reactions involving this compound should be carried out in a well-ventilated environment.

Biological Activity

Tris(methylcyclopentadienyl)yttrium, commonly referred to as Y(MeCp)₃, is an organometallic compound with significant applications in materials science and potential implications in biological systems. This article provides an overview of its biological activity, synthesizing findings from various studies and reports.

- Molecular Formula : C₁₈H₂₁Y

- Molar Mass : 326.27 g/mol

- CAS Number : 329735-72-0

- Appearance : Yellow crystalline solid

- Solubility : Insoluble in water

- Storage Conditions : Sensitive to air and moisture, stored at room temperature under inert conditions.

1. Catalytic Activity

Tris(methylcyclopentadienyl)yttrium is primarily recognized for its catalytic properties in organic synthesis. It has been utilized in various reactions, including:

- Alkylation Reactions : The compound acts as a catalyst for alkylation processes, facilitating the formation of carbon-carbon bonds, which are crucial in organic chemistry .

2. Thin Film Deposition

The compound has shown promise in the deposition of yttria (Y₂O₃) thin films through Atomic Layer Deposition (ALD). Research indicates that:

- Growth Rate : The optimal growth rate for Y₂O₃ films using Y(MeCp)₃ as a precursor is approximately under controlled conditions .

- Film Characteristics : The resulting films exhibit low levels of carbon contamination and improved electrical properties compared to other precursors, making them suitable for electronic applications .

3. Potential in Medical Imaging

Yttrium compounds, including Y(MeCp)₃, have been explored for their coordination properties in medical applications:

- Radiopharmaceuticals : Yttrium isotopes are utilized in radiotherapy and imaging techniques such as Positron Emission Tomography (PET). The coordination chemistry of yttrium allows for the design of effective imaging agents .

- Stability Studies : Research on yttrium complexes indicates that they maintain stability under various pH conditions, which is essential for their application in biological systems .

Case Study 1: Ferroelectric Properties

A study investigated the ferroelectric properties of yttrium-doped hafnium oxide thin films deposited using ALD techniques involving yttrium precursors like Y(MeCp)₃. The results showed:

- Polarization Measurements : The films exhibited a remanent polarization peak at with a coercive field of , suggesting potential applications in non-volatile memory devices .

Case Study 2: Coordination Chemistry

Research into the coordination properties of yttrium revealed that compounds like Y(MeCp)₃ form stable complexes with various ligands, which can be leveraged for drug design and delivery systems in medical applications.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Catalytic Activity | Effective in alkylation reactions |

| Thin Film Growth Rate | |

| Medical Imaging Applications | Used in radiopharmaceuticals and PET imaging |

| Ferroelectric Properties | Remanent polarization at |

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C₁₈H₂₁Y

- Molecular Weight : 326.27 g/mol

- CAS Number : 329735-72-0

- Purity : ≥99.9% (REO)

- Appearance : Yellow crystalline solid

- Melting Point : 122-123 °C

- Vapor Pressure : High, facilitating its use as a precursor in ALD processes .

Structure

Y(MeCp)₃ features three methylcyclopentadienyl ligands coordinated to a central yttrium ion, which contributes to its volatility and reactivity. This structure enhances its suitability for deposition techniques that require precise control over film thickness and composition.

Atomic Layer Deposition (ALD)

Y(MeCp)₃ is primarily utilized as a precursor for the ALD of yttrium oxide (Y₂O₃) films. The high vapor pressure of this compound allows for efficient transport and deposition onto substrates, leading to uniform thin films with controlled thicknesses.

Case Study: Y₂O₃ Film Growth

A study demonstrated the successful deposition of Y₂O₃ films using Y(MeCp)₃ combined with water as an oxidizing agent. The resulting films exhibited low carbon and hydrogen impurity levels, which are critical for applications in electronics and optics. The electrical characteristics of the films were significantly improved compared to those produced from other precursors like tris(2,2,6,6-tetramethyl-3,5-heptanedione)yttrium (Y(thd)₃), which has a much higher melting point and lower growth rates .

Molecular Beam Epitaxy (MBE)

In MBE processes, Y(MeCp)₃ serves as a source for yttrium during the growth of complex oxide structures. Its volatility allows for precise control over the deposition rate, essential for creating high-quality thin films used in semiconductor applications.

Case Study: Amorphous YScO₃ Thin Films

Research has shown that when Y(MeCp)₃ is used alongside tris(cyclopentadienyl)scandium (ScCp₃), it facilitates the growth of amorphous YScO₃ thin films via ALD. These films are promising candidates for use in optoelectronic devices due to their desirable optical properties .

Synthesis of Advanced Materials

Y(MeCp)₃ is also explored for synthesizing various advanced materials beyond yttrium oxide. Its reactivity can be harnessed to create composite materials or functionalized surfaces with tailored properties.

Example: Yttria-Stabilized Zirconia (YSZ)

In addition to yttrium oxide, Y(MeCp)₃ can be used to deposit yttria-stabilized zirconia (YSZ), a material known for its thermal stability and ionic conductivity, making it suitable for applications in solid oxide fuel cells and thermal barrier coatings .

Chemical Reactions Analysis

Atomic Layer Deposition (ALD) Reactions

This compound serves as a precursor for depositing yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ) thin films. Key reaction mechanisms include:

-

Ligand exchange with co-reactants like water or oxygen:

The process occurs at temperatures between 250–350°C, achieving film growth rates of 1.2–1.8 Å/cycle .

-

Formation of YScO₃ thin films when combined with tris(cyclopentadienyl)scandium (ScCp₃):

This produces amorphous films with low carbon/hydrogen impurities and improved dielectric properties .

ALD Growth Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Growth Temperature | 250–350°C | |

| Growth Rate | 1.2–1.8 Å/cycle | |

| Co-reactant | H₂O or O₂ | |

| Impurity Levels | <0.5% C, <0.1% H |

Thermal Decomposition

At elevated temperatures (>400°C), tris(methylcyclopentadienyl)yttrium(III) undergoes thermal decomposition:

This reaction is critical for producing high-purity yttrium oxide ceramics. The decomposition pathway is influenced by atmospheric conditions:

-

Inert atmosphere : Predominantly forms metallic yttrium residues.

-

Oxidative atmosphere : Yields Y₂O₃ with trace carbonaceous by-products .

Decomposition By-Products

| Condition | Primary Products | Secondary Products |

|---|---|---|

| Inert (N₂/Ar) | Metallic Y, CH₄, C₂H₄ | Graphitic carbon |

| Oxidative (O₂) | Y₂O₃, CO₂ | CO, H₂O |

Reactivity with Moisture and Air

The compound is highly sensitive to ambient conditions:

-

Hydrolysis : Rapid reaction with water vapor produces yttrium hydroxides and methane:

-

Oxidation : Exposure to air leads to uncontrolled oxidation, forming non-stoichiometric yttrium oxides .

Coordination Chemistry

The methylcyclopentadienyl ligands enable ligand substitution reactions with Lewis bases (e.g., THF, amines):

These adducts modify volatility and solubility, enhancing suitability for solution-based deposition methods .

Comparison with Similar Compounds

Research Findings and Performance

- ALD/CVD Performance: Tris(methylcyclopentadienyl)yttrium(III) produces Y₂O₃ films with lower carbon and hydrogen impurities compared to non-methylated analogs, improving electrical properties .

- Volatility Trends : Methyl substituents balance volatility and stability better than bulkier alkyl groups (e.g., n-propyl, butyl), which may hinder sublimation .

- Ionic Precursors : Yttrium acetate and nitrate are cost-effective for solution-based synthesis but unsuitable for high-purity vapor deposition due to residual carbon .

Preparation Methods

Conventional Salt Metathesis in Tetrahydrofuran (THF)

The traditional synthesis involves salt metathesis between yttrium(III) chloride (YCl₃) and sodium methylcyclopentadienide (NaMeCp) in tetrahydrofuran (THF). A stoichiometric ratio of 1:3 YCl₃ to NaMeCp is typical, with THF acting as both solvent and coordinating agent. The reaction proceeds via:

THF coordination stabilizes intermediates but complicates purification, necessitating sublimation to remove THF adducts like (MeCp)₃Y-THF. Reported yields range from 50–60%, with purity limited to 90% without post-synthetic treatment.

Non-Coordinating Solvent Method

Recent patents describe a single-step synthesis in toluene, a non-coordinating solvent, eliminating THF-induced impurities. Key steps include:

-

Reagent Preparation : Anhydrous YCl₃ and NaMeCp are loaded in a Schlenk flask under nitrogen.

-

Solvent Addition : Toluene is introduced to maintain inert conditions.

-

Thermal Activation : Heating to 55°C for 6 hours facilitates ligand exchange.

-

Product Isolation : Filtration removes NaCl, and solvent evaporation yields crude Y(MeCp)₃.

This method achieves 70–75% yield with >98% purity after recrystallization in hexanes, avoiding sublimation.

Critical Reaction Parameters

Stoichiometric Ratios

Optimal YCl₃:NaMeCp ratios vary by solvent:

Excess NaMeCp (1:4) in toluene drives reaction completion, minimizing unreacted YCl₃.

Temperature and Time Profiles

-

THF Method : Prolonged heating (>12 hours) at 55°C risks THF decomposition, introducing ethers and ketones as impurities.

-

Toluene Method : Heating at 55°C for 6 hours maximizes conversion without side reactions.

Purification and Characterization

Sublimation

THF-derived Y(MeCp)₃ requires sublimation at 120–150°C under 10⁻³ Torr to remove coordinated THF, increasing purity to 95%. However, this step reduces yield by 15–20%.

Recrystallization

Toluene-synthesized Y(MeCp)₃ is recrystallized in hexanes, achieving 98–99% purity with <1% residual solvent.

Analytical Verification

-

¹H-NMR : Confirms ligand integration and detects THF impurities (δ 1.8–3.7 ppm).

-

Complexometric Titration : Quantifies yttrium content (26.7–27.8% Y for 99.9% purity).

-

Elemental Analysis : Validates stoichiometry (C: 66.2%, H: 6.5%, Y: 27.3%).

Industrial-Scale Production

Scalability Challenges

-

Moisture Sensitivity : Large-scale reactors require <1 ppm H₂O to prevent hydrolysis.

-

Oxygen Control : Y(MeCp)₃ oxidizes above 40°C, necessitating glovebox or Schlenk line use.

Comparative Analysis of Methods

| Parameter | THF Method | Toluene Method |

|---|---|---|

| Yield | 50–60% | 70–75% |

| Purity (Post-Processing) | 90–95% | 98–99% |

| Steps | 3 (Synthesis, Sublimation, Recrystallization) | 2 (Synthesis, Recrystallization) |

| Scalability | Moderate | High |

Emerging Innovations

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Tris(methylcyclopentadienyl)yttrium with high purity (99.9% Y)?

- Methodological Answer : Synthesis should be conducted under rigorously inert atmospheres (e.g., argon or nitrogen gloveboxes) to prevent hydrolysis or oxidation. Use anhydrous solvents like THF or toluene, and employ Schlenk-line techniques for ligand exchange reactions. Purification via sublimation or recrystallization in dry hexane can achieve high purity. Monitor reaction progress using in-situ NMR spectroscopy to ensure complete ligand substitution .

Q. What spectroscopic techniques are most effective for characterizing Tris(methylcyclopentadienyl)yttrium?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm ligand coordination and assess symmetry in solution.

- FTIR : Identify Y–C (cyclopentadienyl) vibrational modes (~400–500 cm⁻¹).

- X-ray crystallography : Resolve molecular geometry and confirm ligand binding modes.

- Elemental analysis : Validate stoichiometry and purity (99.9% Y). Cross-reference with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .

Q. What are the critical safety considerations when handling Tris(methylcyclopentadienyl)yttrium in laboratory settings?

- Methodological Answer :

- Moisture control : Store and handle in gloveboxes with <1 ppm O₂/H₂O.

- Fire hazards : Avoid contact with water (reacts to release flammable gases); use dry-powder extinguishers.

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Implement local exhaust ventilation to mitigate inhalation risks .

Q. What are the recommended storage conditions to prevent decomposition of Tris(methylcyclopentadienyl)yttrium?

- Methodological Answer : Store in sealed, argon-purged containers at –20°C to slow ligand dissociation. Regularly monitor for color changes (e.g., yellow to brown indicates degradation). Use moisture-sensitive indicator strips inside storage vessels .

Advanced Research Questions

Q. How does the steric and electronic environment of methylcyclopentadienyl ligands influence the reactivity of Tris(methylcyclopentadienyl)yttrium in catalytic applications?

- Methodological Answer :

- Steric effects : Compare turnover frequencies (TOFs) with bulkier ligands (e.g., n-butylcyclopentadienyl) in polymerization reactions. Use molecular volume calculations (e.g., SambVca) to quantify ligand crowding.

- Electronic effects : Measure redox potentials via cyclic voltammetry and correlate with catalytic efficiency in olefin hydrogenation. Pair with DFT studies to map electron density distributions .

Q. What methodological approaches are used to assess the Lewis acidity of Tris(methylcyclopentadienyl)yttrium compared to other rare-earth metallocenes?

- Methodological Answer :

- Gutmann-Beckett method : Titrate with triethylphosphine oxide (Et₃PO) and monitor ³¹P NMR shifts.

- Catalytic benchmarking : Compare activity in Lewis acid-catalyzed Diels-Alder reactions.

- Computational analysis : Calculate fluoride ion affinity (FIA) using density functional theory (DFT) .

Q. How can computational modeling be integrated with experimental data to predict the thermal stability of Tris(methylcyclopentadienyl)yttrium derivatives?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures.

- Molecular dynamics (MD) simulations : Model ligand dissociation pathways under thermal stress. Validate predictions with in-situ high-temperature XRD .

Q. What are the challenges in reconciling discrepancies in reported catalytic activities of Tris(methylcyclopentadienyl)yttrium across different studies?

- Methodological Answer :

- Controlled variable studies : Isolate factors like solvent polarity, substrate purity, and moisture content.

- Reproducibility protocols : Adopt standardized reaction setups (e.g., Schlenk bombs for high-pressure catalysis).

- Meta-analysis : Systematically compare activation energies (Eₐ) and TOFs from literature, adjusting for measurement techniques (e.g., GC vs. NMR yield quantification) .

Key Methodological Frameworks

- Experimental design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis testing .

- Data interpretation : Use PICO (Population, Intervention, Comparison, Outcome) to structure catalytic studies .

- Contradiction analysis : Apply root-cause analysis (RCA) to identify systematic vs. random errors in conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.